N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide typically involves the condensation of a furan derivative with a thiophene derivative under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the furan and thiophene derivatives are reacted in the presence of a suitable base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer activities due to the presence of the furan and thiophene rings, which are known for their bioactivity.
Material Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
N-((5-(thiophen-3-yl)furan-2-yl)methyl)isobutyramide can be compared with other similar compounds such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities, but may differ in their specific applications and potency.
Furan derivatives: These compounds contain a furan ring and are known for their diverse biological activities, including antibacterial and anticancer properties.
Indole derivatives: These compounds, like this compound, are studied for their potential use in medicinal chemistry and material science.
This compound stands out due to its unique combination of furan and thiophene rings, which confer distinct electronic and biological properties .
Properties
IUPAC Name |
2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9(2)13(15)14-7-11-3-4-12(16-11)10-5-6-17-8-10/h3-6,8-9H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGJEAQHOGZZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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